molecular formula C10H16O2 B12660818 Octahydropentalenyl acetate CAS No. 93964-85-3

Octahydropentalenyl acetate

Cat. No.: B12660818
CAS No.: 93964-85-3
M. Wt: 168.23 g/mol
InChI Key: IKLDZMFNXHKBOL-UHFFFAOYSA-N
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Description

Octahydropentalenyl acetate is an organic compound with the molecular formula C10H16O2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields. This compound is often used in research and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydropentalenyl acetate typically involves the hydrogenation of pentalene derivatives followed by acetylation. The reaction conditions often require a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The acetylation step is usually carried out using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Industrial methods also focus on minimizing by-products and waste, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Octahydropentalenyl acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it back to its alcohol form.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Octahydropentalenyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of octahydropentalenyl acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Pentalenyl acetate
  • Cyclopentyl acetate
  • Decahydronaphthalenyl acetate

Uniqueness

Octahydropentalenyl acetate is unique due to its specific structural features, which confer distinct reactivity and stability. Its ability to undergo a variety of chemical reactions makes it versatile for different applications, setting it apart from similar compounds.

Properties

CAS No.

93964-85-3

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl acetate

InChI

InChI=1S/C10H16O2/c1-7(11)12-10-6-5-8-3-2-4-9(8)10/h8-10H,2-6H2,1H3

InChI Key

IKLDZMFNXHKBOL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC2C1CCC2

Origin of Product

United States

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